1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865321
InChI: InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2
SMILES:
Molecular Formula: C10H14BrNOS
Molecular Weight: 276.20 g/mol

1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

CAS No.:

Cat. No.: VC17865321

Molecular Formula: C10H14BrNOS

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine -

Specification

Molecular Formula C10H14BrNOS
Molecular Weight 276.20 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2
Standard InChI Key VLGNDARDVULEQJ-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CNCC2=CC=C(S2)Br

Introduction

Structural and Functional Characteristics

The molecule features a 5-bromothiophene ring attached to a methanamine group, which is further substituted with a tetrahydrofuran-2-ylmethyl chain. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions . The tetrahydrofuran (THF) moiety introduces stereochemical complexity and potential hydrogen-bonding interactions, which may influence its solubility and biological activity .

Synthetic Methodologies

Precursor Synthesis and Functionalization

The synthesis of bromothiophene derivatives often begins with commercially available intermediates. For example, (5-bromothiophen-2-yl)methanamine hydrochloride (CID 23130577) serves as a key precursor for analogous compounds . Its preparation typically involves bromination of thiophene derivatives followed by amination steps. In one reported route, α-bromoketones are treated with thiourea to form thiazole intermediates, which are subsequently coupled with acyl chlorides .

A related approach for installing the THF-methyl group involves alkylation reactions. For instance, the synthesis of 53 in a study by PMC8855368 utilized tert-butyl (4-bromothiophen-2-yl)carbamate (54) conjugated with 5-(bromomethyl)-3-methylisoxazole under basic conditions (NaH), followed by Boc deprotection and acryloylation . Adapting this strategy, the THF-methylamine side chain could be introduced via nucleophilic substitution or reductive amination using a tetrahydrofurfuryl bromide derivative.

Physicochemical Properties

While experimental data for 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine are scarce, its structural analogs provide proxy information:

PropertyValue/DescriptionSource
Molecular Weight~316.2 g/mol (estimated)Calculated
SolubilityLikely polar organic solvents (DCM, THF)
Hazard ClassificationSkin irritation, eye damage, oral toxicity
StabilitySensitive to light and moisture

The presence of the bromine atom and amine functionality suggests susceptibility to hydrolysis under acidic or basic conditions . The THF ring may confer moderate lipophilicity, balancing the polar amine and bromothiophene groups.

Biological Activity and Applications

Antimicrobial and Antiviral Prospects

Methyl 4-bromothiophene-2-carboxylate (Ambeed 62224-16-2) is flagged for antibiotic and antiviral research . By extension, the primary amine in this compound might serve as a building block for prodrugs or targeted therapies, leveraging the thiophene ring’s ability to engage in π-stacking with biological targets.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing stereoselective routes to control the configuration of the THF-methyl group.

  • Biological Screening: Evaluating inhibitory activity against GSTO1–1, sodium-dependent transporters, or microbial targets.

  • Safety Profiling: Conducting in vitro toxicology studies to quantify acute and chronic risks.

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